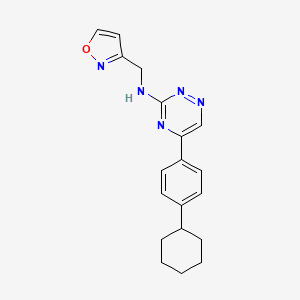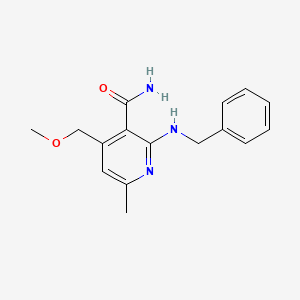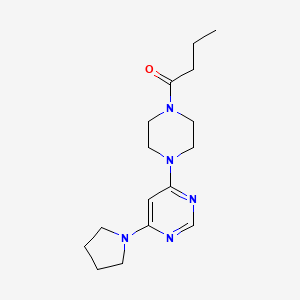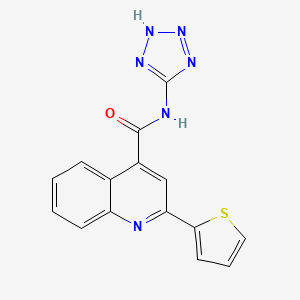![molecular formula C18H25FN2O2 B6139479 N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPEPA, and it belongs to the class of piperidine-based compounds.
作用機序
FPEPA is believed to exert its therapeutic effects by acting as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and cell survival. FPEPA binds to the sigma-1 receptor and enhances its activity, leading to the downstream effects that are responsible for its therapeutic properties.
Biochemical and Physiological Effects:
FPEPA has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. FPEPA has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurodegenerative diseases.
実験室実験の利点と制限
FPEPA has several advantages for lab experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. FPEPA is also stable and has good solubility in water, allowing for easy administration in in vitro and in vivo experiments.
One of the limitations of FPEPA is its low yield in the synthesis process. This makes it difficult to obtain large quantities of the compound for use in experiments. Additionally, FPEPA has not been extensively studied in humans, and its safety profile in humans is not well established.
将来の方向性
There are several future directions for research on FPEPA. One area of interest is the potential use of FPEPA in the treatment of depression and other mood disorders. FPEPA has been found to increase the levels of BDNF, which is implicated in the pathogenesis of depression. Another area of interest is the potential use of FPEPA in the treatment of drug addiction. FPEPA has been shown to reduce drug-seeking behavior in animal models of addiction.
Conclusion:
In conclusion, FPEPA is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulation of the sigma-1 receptor, and it has been found to exhibit neuroprotective, analgesic, and anti-inflammatory properties. While FPEPA has several advantages for lab experiments, its safety profile in humans is not well established, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of FPEPA involves the reaction of 3-(2-bromoethyl)-1-fluorobenzene with 3-piperidone to form 3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of FPEPA obtained through this method is around 50%.
科学的研究の応用
FPEPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, analgesic, and anti-inflammatory properties. FPEPA has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders. Additionally, FPEPA has been found to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[3-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-3-oxopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-14(22)20-10-9-18(23)21-11-3-5-16(13-21)8-7-15-4-2-6-17(19)12-15/h2,4,6,12,16H,3,5,7-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDGNJULWYARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)

![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)

![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)